1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride
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Overview
Description
1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride is a chemical compound with the molecular formula C16H26Cl2N2O3. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride typically involves the following steps:
Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate alkylating agent to introduce the hydroxypropoxy group.
Coupling with phenyl ethanone: The resulting intermediate is then coupled with a phenyl ethanone derivative under basic conditions to form the desired product.
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- (4-Phenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone
Uniqueness
1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride is unique due to its specific structural features, such as the hydroxypropoxy group and the piperazine ring. These features contribute to its distinct biological activity and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.2ClH/c1-13(19)14-3-5-16(6-4-14)21-12-15(20)11-18-9-7-17(2)8-10-18;;/h3-6,15,20H,7-12H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMOLFCSNRNTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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